2-Chloro-6-(2-methylpropoxy)pyrazine
Description
Significance of Pyrazine (B50134) Scaffolds in Modern Organic and Medicinal Chemistry Research
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, represents a fundamental scaffold in the landscape of chemical and pharmaceutical sciences. nih.govchemeo.com These nitrogen-containing heterocyclic compounds can be sourced from natural origins or created through chemical synthesis. nih.govresearchgate.net Their importance is underscored by their prevalence in a multitude of biologically active molecules and clinically approved drugs. nih.govnih.govmdpi.com
Pyrazine derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. nih.govmdpi.comtandfonline.com This versatility has made the pyrazine nucleus a focal point in drug discovery and design. nih.govnih.gov The World Health Organization's 2019 Model List of Essential Medicines included several drugs built upon a pyrazine framework, such as the anti-cancer agent bortezomib, the diuretic amiloride, and the tuberculosis treatment pyrazinamide. mdpi.com The inherent electronic properties of the pyrazine ring, particularly the electron-accepting capacity of its nitrogen atoms, enhance its ability to bind to biological targets, making it a privileged structure in medicinal chemistry. nih.gov
Overview of Substituted Pyrazine Derivatives in Academic Contexts
In academic research, substituted pyrazines are extensively studied as versatile intermediates and building blocks for the synthesis of more complex molecular architectures. rsc.orgcymitquimica.com The pyrazine core can be functionalized through various synthetic methodologies, including palladium-catalyzed cross-coupling reactions, lithiation, and direct C-H functionalization, allowing for the introduction of diverse alkyl, aryl, and other functional groups. rsc.orgorganic-chemistry.org
The synthesis of densely substituted pyrazines is an active area of investigation, with methods being developed from precursors like N-allyl malonamides or via the condensation of α-dicarbonyl compounds with 1,2-diamines. rsc.orgyoutube.com Halogenated pyrazines, in particular, are highly valued intermediates. The halogen atom serves as a reactive handle, enabling transformations such as nucleophilic aromatic substitution and participation in a variety of cross-coupling reactions. organic-chemistry.orgresearchgate.netyoutube.com These reactions provide access to a broad chemical space, facilitating the creation of novel compounds for materials science and pharmaceutical applications. tandfonline.comtandfonline.com
Rationale for the Academic Investigation of 2-Chloro-6-(2-methylpropoxy)pyrazine
The specific compound, this compound, warrants academic investigation due to its distinct structural features, which suggest a unique reactivity profile and significant potential as a synthetic intermediate.
The substitution pattern of this compound involves two different functional groups at the 2 and 6 positions: a chloro group (a halogen) and a 2-methylpropoxy group (an alkoxy group). This dissymmetry is key to its potential utility.
Reactivity of the Chloro Group: The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for carbocyclic aromatic rings. youtube.com The chlorine atom at the C2 position is therefore an excellent leaving group, poised for displacement by a wide range of nucleophiles.
Influence of the Alkoxy Group: The 2-methylpropoxy (isobutoxy) group, attached via an oxygen atom, is an electron-donating group. This group can influence the electronic distribution within the pyrazine ring, potentially modulating the reactivity at the chlorinated carbon. It also provides steric bulk and enhances the lipophilicity of the molecule, which can be crucial for solubility in organic solvents used in synthesis.
Hypothesized Reactivity: It is hypothesized that this compound can selectively undergo nucleophilic substitution at the C2 position. Furthermore, the chloro-substituent makes it an ideal candidate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds at that position. organic-chemistry.org
The structural and electronic characteristics of this compound position it as a valuable chemical building block for constructing more elaborate molecules. cymitquimica.comsigmaaldrich.com Halogenated heterocycles are fundamental starting materials in synthetic organic chemistry. sigmaaldrich.com
The reactive chlorine atom allows for the strategic introduction of diverse functional groups. This capability is central to the concept of diversity-oriented synthesis, where a common precursor is used to generate a library of structurally distinct compounds. By replacing the chlorine with various other moieties, chemists can systematically modify the molecular structure to explore structure-activity relationships in medicinal chemistry or to tune the properties of new materials. The presence of the 2-methylpropoxy group can influence the final properties of the synthesized derivatives, such as their solubility, crystal packing, and biological interactions.
Chemical Data for this compound
Below are tables detailing the structural and predicted physicochemical properties of the compound.
Table 1: Compound Identification Data sourced from PubChemLite. uni.lu
| Identifier | Value |
| Compound Name | This compound |
| Molecular Formula | C₈H₁₁ClN₂O |
| Molecular Weight | 186.64 g/mol |
| Monoisotopic Mass | 186.05598 Da |
| InChI | InChI=1S/C8H11ClN2O/c1-6(2)5-12-8-4-10-3-7(9)11-8/h3-4,6H,5H2,1-2H3 |
| InChIKey | SDCKYWPFPKFGLU-UHFFFAOYSA-N |
| SMILES | CC(C)COC1=CN=CC(=N1)Cl |
Table 2: Predicted Physicochemical Properties Data sourced from PubChemLite. uni.lu
| Property | Value |
| XlogP | 3.2 |
| Predicted CCS [M+H]⁺ (Ų) | 136.2 |
| Predicted CCS [M+Na]⁺ (Ų) | 145.4 |
| Predicted CCS [M-H]⁻ (Ų) | 137.0 |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(2-methylpropoxy)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-6(2)5-12-8-4-10-3-7(9)11-8/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCKYWPFPKFGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CN=CC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis
Methodologies for Spectroscopic Characterization
Spectroscopic techniques are fundamental to the characterization of 2-Chloro-6-(2-methylpropoxy)pyrazine, each providing a unique piece of the structural puzzle.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, is indispensable for determining the precise molecular structure of this compound. While specific experimental data for this exact compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of analogous compounds such as 2-chloropyrazine (B57796), 2-methylpyrazine, and various alkoxy-substituted pyrazines. nih.govchemicalbook.comchemicalbook.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine (B50134) ring and the protons of the 2-methylpropoxy (isobutoxy) group. The two protons on the pyrazine ring are in different chemical environments and are expected to appear as doublets in the aromatic region (typically δ 8.0-8.5 ppm), showing coupling to each other. For the isobutoxy group, a doublet for the two equivalent methyl groups (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (OCH₂) are anticipated.
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon environments in the molecule. Based on data for 2-chloropyrazine and related structures, the carbon atoms of the pyrazine ring are expected to resonate in the region of δ 140-160 ppm. nih.govchemicalbook.com The carbons of the 2-methylpropoxy group will appear in the aliphatic region of the spectrum.
Advanced NMR Techniques:
2D COSY (Correlation Spectroscopy): This experiment would confirm the coupling relationships between adjacent protons, for instance, between the two aromatic protons and within the isobutoxy side chain (i.e., between the CH₂ and CH protons, and between the CH and CH₃ protons).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the connectivity between the isobutoxy group and the pyrazine ring by showing a correlation from the OCH₂ protons to the C6 carbon of the pyrazine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar pyrazine derivatives.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the molecule. The spectra are characterized by specific absorption or scattering bands corresponding to the stretching and bending vibrations of the bonds within the molecule.
IR Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. For the pyrazine ring, C-H stretching vibrations typically appear above 3000 cm⁻¹, while ring stretching vibrations are found in the 1400-1600 cm⁻¹ region. researchgate.netcore.ac.uk The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range. The isobutoxy group will show strong C-H stretching bands from the methyl and methylene groups around 2870-2960 cm⁻¹, and a characteristic C-O-C stretching vibration in the 1200-1000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrazine ring stretching modes are also active in the Raman spectrum and are often observed with significant intensity. researchgate.net Due to the polarizability of the C-Cl bond, its stretching vibration should also be Raman active.
Table 2: Predicted Vibrational Frequencies for this compound Frequencies are based on data from pyrazine, chloropyrazines, and alkoxy-substituted aromatic compounds. researchgate.netnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrazine and its derivatives typically exhibit two types of transitions: π → π* and n → π. montana.eduresearchgate.net The π → π transitions are generally more intense and occur at shorter wavelengths (higher energy), while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are less intense and occur at longer wavelengths (lower energy). montana.edu For pyrazine itself, π → π* transitions are observed around 260 nm, with a weaker n → π* transition around 320 nm. nist.gov The substitution with a chloro and an alkoxy group is expected to cause a bathochromic (red) shift in these absorption bands.
Table 3: Expected UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent Values are estimated based on the known spectral data of substituted pyrazines. researchgate.netnist.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis
HRMS is a powerful technique for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₁₁ClN₂O), the expected monoisotopic mass is approximately 186.0560 u. uni.lu
Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. The fragmentation of ethers often involves cleavage of the C-O bond and α-cleavage (cleavage of a C-C bond adjacent to the oxygen). youtube.comlibretexts.org For this compound, the molecular ion peak [M]⁺˙ would be observed. Key fragmentation pathways would likely involve:
Loss of the isobutyl radical (•C₄H₉) to form a stable pyrazinone-type cation.
Loss of isobutene (C₄H₈) via a McLafferty-type rearrangement.
Cleavage of the C-Cl bond.
Fragmentation of the pyrazine ring itself.
Predicted mass spectrometry data for various adducts of the target compound have been calculated. uni.lu
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique can provide precise bond lengths, bond angles, and intermolecular interactions.
Single Crystal Growth Techniques
A prerequisite for single-crystal X-ray diffraction analysis is the growth of high-quality single crystals of sufficient size. For a small organic molecule like this compound, several common techniques can be employed:
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to create a nearly saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals as the solution becomes supersaturated.
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, promoting crystallization.
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger sealed container that holds a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.
The choice of solvent or solvent system is critical for successful crystal growth and is often determined empirically by testing a range of solvents with varying polarities.
Crystal Packing and Intermolecular Interactions
While specific crystallographic data for this compound is not publicly available, the principles of crystal engineering and analysis of related structures allow for a detailed prediction of its solid-state arrangement. The packing of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions, which collectively minimize the energy of the system.
For pyrazine derivatives, intermolecular interactions such as hydrogen bonds, halogen bonds, and π–π stacking are significant. In the case of this compound, the pyrazine ring, with its electron-withdrawing nitrogen atoms, can participate in various interactions. The nitrogen atoms can act as hydrogen bond acceptors, a common interaction for pyrazine-based compounds. nih.gov Furthermore, the chlorine atom can engage in halogen bonding, an interaction that has gained recognition for its role in directing crystal packing. nih.gov
A summary of potential intermolecular interactions and their characteristics is presented in the table below.
| Interaction Type | Potential Donor/Acceptor Sites | Typical Distance (Å) | Significance in Crystal Packing |
| Hydrogen Bonding | Pyrazine N (acceptor) with weak C-H donors | 2.2 - 3.0 | Directional, contributes to ordered packing |
| Halogen Bonding | Cl atom (acceptor/donor) with N or other electrophiles/nucleophiles | 2.8 - 3.5 | Directional, influences molecular assembly |
| π–π Stacking | Parallel pyrazine rings | 3.3 - 3.8 | Stabilizes the crystal lattice through delocalized electron interactions |
| Van der Waals Forces | Isobutoxy group and hydrocarbon backbone | N/A | Non-directional, contributes to overall packing density |
This table presents theoretically predicted interactions based on the analysis of similar molecular structures, as specific experimental data for this compound is unavailable.
Conformational Analysis Studies
Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the key areas of conformational flexibility are the orientation of the isobutoxy group relative to the pyrazine ring and the rotation around the C-O and C-C bonds within the isobutoxy chain.
The study of conformational preferences in molecules like this compound relies on a combination of experimental and computational methods.
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is a powerful technique for studying dynamic processes, including conformational changes. ox.ac.ukyoutube.com By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that correspond to the interconversion between different conformers. At low temperatures, the rate of interconversion may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. youtube.com Conversely, at higher temperatures, rapid interconversion leads to averaged signals. Analysis of the spectra at various temperatures can provide information on the energy barriers between conformers and their relative populations. youtube.com
X-ray Crystallography provides a static picture of the molecule's conformation in the solid state. nih.gov While this does not represent the full dynamic range of conformations in solution, it reveals the most stable conformation in the crystalline environment. The precise bond lengths, bond angles, and torsion angles obtained from X-ray diffraction are invaluable for understanding the molecule's geometry. beilstein-journals.org For instance, X-ray data on related chloro-substituted heterocyclic compounds has provided insights into their intermolecular interactions. rsc.org
The pyrazine ring itself is aromatic and therefore planar. The primary influence of the chloro and 2-methylpropoxy substituents is on the electronic properties and intermolecular interactions of the ring rather than its fundamental shape.
The chloro substituent is an electron-withdrawing group, which can affect the electron density of the pyrazine ring. This can influence the strength of intermolecular interactions such as hydrogen bonding and π-π stacking. The size of the chlorine atom can also create steric hindrance that may affect the preferred orientation of the adjacent isobutoxy group. In related halogenated pyran systems, the size of the halogen substituent has been shown to cause deviations in intra-annular torsion angles due to steric repulsion. beilstein-journals.org
The 2-methylpropoxy (isobutoxy) group is an electron-donating group, which can also modulate the electronic character of the pyrazine ring. Its main conformational influence is through its own flexibility and steric bulk. The orientation of the alkoxy group relative to the pyrazine ring is a key conformational feature. The presence of the alkoxy group can influence the crystal packing, as seen in studies of other alkoxy-substituted pyrazine complexes where the chain length affects the crystal structure. researchgate.net
Rotamers are conformational isomers that result from the restricted rotation around a single bond. libretexts.org In this compound, the rotation around the C-O bond connecting the isobutoxy group to the pyrazine ring and the C-C bonds within the isobutoxy chain can lead to different rotameric forms.
The relative orientation of the isobutoxy group with respect to the pyrazine ring is of particular interest. The isobutyl group can be positioned in various ways, leading to different steric environments around the molecule. While specific studies on the rotameric analysis of this compound are not available, studies on other aromatic rings with alkoxy substituents show that the preference for a particular rotamer is often a balance between steric effects and electronic interactions. nih.gov The presence of the adjacent chloro substituent would likely disfavor conformations where the bulky isobutyl group is oriented towards it due to steric hindrance.
The table below summarizes the key bonds subject to rotational analysis and the potential impact on the molecule's conformation.
| Bond | Description | Potential Rotamers and Influencing Factors |
| Pyrazine-O | Bond between the pyrazine ring and the isobutoxy oxygen | Rotation can place the isobutyl group in different spatial orientations relative to the ring and the chloro substituent. Steric hindrance with the chloro group is a key factor. |
| O-CH₂ | Bond between the oxygen and the methylene group of the isobutoxy chain | Rotation affects the overall shape and extension of the substituent. |
| CH₂-CH | Bond within the isobutoxy chain | Rotation around this bond, along with the other C-C bond, determines the conformation of the isobutyl group (e.g., staggered, eclipsed). |
This table is based on general principles of conformational analysis, as specific rotameric analysis data for this compound is not documented in the searched literature.
Mechanistic Organic Chemistry Investigations
Nucleophilic Aromatic Substitution (SNAr) at the Pyrazine (B50134) Ring
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction pathway for functionalizing this heterocyclic core. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex.
The reactivity and regioselectivity of SNAr reactions on the pyrazine ring are heavily influenced by the nature and position of its substituents. In 2-Chloro-6-(2-methylpropoxy)pyrazine, the ring is decorated with a halogen (an electron-withdrawing group and a good leaving group) and an alkoxy group (an electron-donating group).
Activating and Leaving Group: The chlorine atom at the C2 position serves a dual role. Its electron-withdrawing inductive effect further enhances the electrophilicity of the carbon atom to which it is attached, making the ring more susceptible to nucleophilic attack. youtube.com Crucially, chloride is a competent leaving group, allowing the substitution reaction to proceed to completion after the initial nucleophilic attack.
Directing Group: The 2-methylpropoxy (isobutoxy) group at the C6 position is an electron-donating group (EDG) by resonance. In the context of SNAr on electron-deficient rings like pyrazine, such EDGs direct incoming nucleophiles to attack the positions occupied by leaving groups elsewhere on the ring. researchgate.net Studies on similarly substituted dichloropyrazines and dichloropyrimidines have shown that an EDG at one position directs nucleophilic attack to the other chlorinated site. researchgate.netwuxiapptec.com Therefore, the isobutoxy group at C6 reinforces the C2 position as the sole site of substitution, leading to high regioselectivity.
The predictability of these outcomes is often supported by computational quantum mechanics (QM) analyses, which can model reaction energy profiles and transition states to account for the observed selectivity. wuxiapptec.comwuxiapptec.com
Table 1: General Substituent Effects on SNAr Regioselectivity in Dihalo-azines
| Substituent Type at C-6 | Position of Nucleophilic Attack | Rationale |
| Electron-Donating Group (EDG) | C-2 | The EDG increases electron density at its point of attachment and ortho/para positions, disfavoring nucleophilic attack there and directing it to the alternative C-2 site. researchgate.net |
| Electron-Withdrawing Group (EWG) | C-4 (or C-6) | An EWG further depletes electron density at its position, often making the carbon it's attached to a more favorable site for attack, competing with other activated sites. researchgate.net |
| Sterically Bulky Group | C-2 | A large group at C-5 on a pyrimidine (B1678525) ring can sterically hinder attack at the adjacent C-4 position, favoring attack at the more accessible C-2 position. wuxiapptec.com |
The chloropyrazine moiety is a potent electrophile. The combined electron-withdrawing inductive effects of the two ring nitrogen atoms significantly lower the electron density across the entire aromatic system, a phenomenon known as π-deficiency. uoanbar.edu.iq This deactivation is much stronger than in a singly substituted ring like pyridine (B92270) and vastly greater than in chlorobenzene, which is notoriously unreactive toward nucleophiles under standard conditions. youtube.comuoanbar.edu.iq
The positions ortho and para to the nitrogen atoms (C2, C3, C5, C6) are the most electron-deficient. In this specific compound, the presence of a chlorine atom at C2 makes this carbon the primary electrophilic center. A nucleophile will preferentially attack this position because it is activated by both ring nitrogens and the inductive effect of the chlorine, and the attack leads to the expulsion of a stable chloride anion. youtube.comresearchgate.net The stability of the intermediate Meisenheimer complex is a key factor; the negative charge from the attacking nucleophile is effectively delocalized and stabilized by the electronegative nitrogen atoms. uoanbar.edu.iq
While specific isotope labeling studies on this compound are not prominent in the literature, this technique is a powerful tool for elucidating reaction mechanisms in aromatic systems. youtube.com A hypothetical study could definitively confirm the regioselectivity of the SNAr reaction.
For instance, the compound could be synthesized using a starting material enriched with a stable isotope, such as Carbon-13 (¹³C), at the C2 position. This labeled molecule would then be subjected to an SNAr reaction with a chosen nucleophile, for example, a primary amine like benzylamine. By analyzing the product using ¹³C NMR spectroscopy, the location of the ¹³C signal would unambiguously determine the site of the new carbon-nitrogen bond. nih.gov If the reaction proceeds as predicted, the signal corresponding to the ¹³C-labeled carbon would show a chemical shift and coupling pattern consistent with its new bonding environment (attached to the nitrogen of benzylamine), confirming that substitution occurred exclusively at the C2 position. This method provides direct, incontrovertible evidence of the reaction's regiochemical outcome, validating the mechanistic predictions based on substituent effects.
Reactivity of the Alkyl Ether Moiety
The 2-methylpropoxy ether linkage is generally stable but can be cleaved under strongly acidic conditions. libretexts.org The most common reagents for cleaving aryl alkyl ethers are strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). numberanalytics.com
The mechanism involves two key steps:
Protonation: The ether oxygen is first protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). libretexts.org
Nucleophilic Attack: The resulting halide anion (I⁻ or Br⁻), a strong nucleophile, attacks one of the adjacent carbon atoms. libretexts.org
In the case of an aryl alkyl ether like this compound, the nucleophilic attack occurs exclusively at the alkyl carbon (the isobutyl group) rather than the aromatic carbon of the pyrazine ring. libretexts.orgnumberanalytics.com This is because the sp²-hybridized carbon of the pyrazine ring is resistant to S_N2 attack. The reaction would therefore proceed via an S_N2 mechanism on the primary carbon of the isobutyl group, yielding two main products:
2-Chloro-6-hydroxypyrazine (a phenol-like compound)
1-Iodo-2-methylpropane (isobutyl iodide) or 1-bromo-2-methylpropane (B43306)
Rearrangement of the isobutyl group during cleavage is unlikely under typical S_N2 conditions. While rearrangements can occur in reactions involving carbocation intermediates (S_N1 mechanism), the primary carbon of the isobutyl group is not prone to forming a stable carbocation. libretexts.org
Functionalizing the 2-methylpropoxy side chain directly without altering the pyrazine ring presents a synthetic challenge. However, certain reactions that proceed via radical mechanisms could potentially offer a pathway. The isobutoxy group contains a tertiary C-H bond, which is a prime site for radical abstraction due to the stability of the resulting tertiary radical.
A plausible, though likely unselective, approach would be free-radical halogenation. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) could initiate the selective bromination at the tertiary carbon of the side chain. This would produce 2-Chloro-6-(2-bromo-2-methylpropoxy)pyrazine. The introduction of a bromine atom on the side chain would open up possibilities for further functionalization through nucleophilic substitution or elimination reactions, thereby serving as a handle to introduce new chemical diversity. The success of such a strategy would depend on carefully controlled conditions to avoid competing reactions on the electron-deficient pyrazine ring.
Metal-Catalyzed Transformations
The pyrazine core, being electron-deficient, presents unique challenges and opportunities in metal-catalyzed transformations. The presence of a chloro-substituent on this compound provides a reactive handle for a variety of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net The strategic selection of transition metals and ligands has become crucial for functionalizing pyrazine systems. rsc.org
Transition metal-catalyzed cross-coupling reactions are fundamental for the derivatization of halogenated pyrazines. researchgate.net These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allow for the introduction of diverse aryl, alkenyl, alkynyl, and amino groups onto the pyrazine ring. researchgate.nettandfonline.com
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most effective methods for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govnih.gov It is widely used for functionalizing electron-deficient heterocycles like pyrazines. nih.gov For 2-chloropyrazine (B57796) specifically, studies have shown that Suzuki-Miyaura cross-coupling reactions with various arylboronic acids can proceed with high efficiency. researchgate.net Research on novel palladium(II) ONO pincer complexes has demonstrated superior catalytic activity for this transformation, achieving good yields with low catalyst loadings (as low as 0.01 mol%) in aqueous solvent systems and under open-flask conditions, highlighting the robustness of the methodology. researchgate.net While often requiring elevated temperatures, the use of microwave irradiation has been shown to significantly accelerate Suzuki couplings on substituted pyrazines, even those deactivated by multiple donor groups. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Azines
| Halide Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Chloropyrazine | Arylboronic acids | Pd(II) ONO pincer complex | Cs₂CO₃ | H₂O/Toluene | 100 | Good | researchgate.net |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 14-28 | nih.gov |
| 5-Halo-2-(methylthio)pyrazines | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 150 (MW) | Excellent | researchgate.net |
| 6-Chloropurine | Sodium tetraarylborate | Pd(OAc)₂ / SPhos | K₃PO₄ | H₂O/Ethanol | 120 (MW) | Good-High | researchgate.net |
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orglibretexts.org The reaction can be performed under mild, room-temperature conditions. wikipedia.org While specific studies on this compound are not prevalent, the Sonogashira coupling is a well-established method for functionalizing chloropyrazines. For instance, 2,3-dicyano-5,6-dichloropyrazine undergoes double Sonogashira coupling, demonstrating the viability of this reaction on the pyrazine core. researchgate.net Modern advancements have led to the development of copper-free Sonogashira protocols, which circumvent issues like the undesirable homocoupling of alkynes. nih.govnih.gov These methods often employ highly active, air-stable palladium precatalysts that are effective even for challenging substrates. nih.gov
Table 2: General Conditions for Sonogashira Coupling of Aryl Halides
| Reaction Type | Catalyst | Co-catalyst | Base | Solvent | Conditions | Reference |
| Conventional | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N, Et₂NH) | Amine, DMF | Room Temp to 100°C | wikipedia.orgorganic-chemistry.org |
| Copper-Free | [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp | nih.gov |
| Copper-Free | Pd(OAc)₂ / Ligand 3 | None | Cs₂CO₃ | Dioxane | Room Temp to 110°C | libretexts.org |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) was instrumental in improving reaction efficiency and scope. youtube.com
For chloropyrazines, the Buchwald-Hartwig amination is mechanistically interesting. While palladium-catalyzed C-N coupling is feasible, it often competes with direct nucleophilic aromatic substitution (SNAr), as the electron-deficient pyrazine ring readily activates the chlorine atom for displacement by amines. rsc.org However, catalyzed coupling can offer advantages in terms of milder conditions and different selectivity. Studies on analogous systems, such as 2,4-dichloropyridine, have shown that highly regioselective Buchwald-Hartwig amination can be achieved at the C-2 position, demonstrating the potential for controlled functionalization of chloro-azines. researchgate.net
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-halogenated starting materials. mdpi.com Research has shown that the C-H bonds of the pyrazine ring can be activated and functionalized using various transition metal catalysts. researchgate.netnih.gov
For example, triosmium clusters have been used to achieve C-H bond activation on alkyl-substituted pyrazines. researchgate.net In other work, palladium-catalyzed direct arylation of pyrazine N-oxide via a C-H/C-H coupling has been developed as a key step in the total synthesis of natural products like dragmacidin D. rsc.orgmdpi.com Iron-catalyzed C-H functionalization of electron-deficient heterocycles, including pyrazines, with organoboron reagents has also been reported, providing a robust method for creating C-C bonds. mdpi.com
In the context of this compound, C-H activation would likely occur at one of the unsubstituted positions (C-3 or C-5). The regioselectivity would be influenced by the electronic and steric effects of the existing chloro and isobutoxy substituents, as well as the nature of the catalyst and directing groups, if any are employed.
The catalytic cycles for the primary cross-coupling reactions share a common framework involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. youtube.comsigmaaldrich.com
Suzuki-Miyaura Coupling: The generally accepted mechanism begins with the oxidative addition of the 2-chloropyrazine to a Pd(0) complex, forming a Pd(II)-pyrazinyl-chloride intermediate. This is followed by transmetalation , where the organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center, displacing the chloride. The final step is reductive elimination , where the two organic fragments are coupled to form the product, regenerating the Pd(0) catalyst which re-enters the cycle. uzh.ch
Sonogashira Coupling: The process involves two interconnected catalytic cycles. wikipedia.orglibretexts.org
Palladium Cycle: Similar to the Suzuki reaction, it starts with oxidative addition of the chloropyrazine to Pd(0). This is followed by transmetalation with a copper(I) acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the alkynylated pyrazine and regenerate Pd(0).
Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is the active nucleophile that participates in the transmetalation step of the palladium cycle. wikipedia.org In copper-free variants, the base is thought to form a palladium-acetylide complex directly, which then undergoes reductive elimination. wikipedia.org
Buchwald-Hartwig Amination: The catalytic cycle commences with the oxidative addition of 2-chloropyrazine to the Pd(0) catalyst to form a Pd(II) intermediate. wikipedia.orglibretexts.org The amine then coordinates to the palladium complex, and in the presence of a base, deprotonation occurs to form a palladium-amido complex. The crucial C-N bond-forming step is the reductive elimination from this amido complex, which releases the aminated pyrazine product and regenerates the active Pd(0) catalyst. wikipedia.orgyoutube.com The bulky phosphine ligands are critical for facilitating the reductive elimination step and preventing the formation of inactive catalyst species. youtube.com
Photochemical and Electrochemical Reactivity
While specific experimental studies on the photochemical and electrochemical behavior of this compound are not widely documented, its reactivity can be inferred from the properties of the pyrazine core and related substituted aza-aromatic compounds.
The pyrazine ring is inherently electron-deficient, which suggests it would undergo electrochemical reduction at relatively accessible potentials. The presence of the electron-withdrawing chloro substituent would further facilitate reduction, while the electron-donating isobutoxy group would have an opposing, albeit likely weaker, effect.
Regarding photochemical reactivity, highly conjugated rings like pyrazines can exhibit interesting photophysical properties. mdpi.com Chloro-substituted aza-aromatics can undergo photochemical reactions, most notably photosubstitution of the chlorine atom by a solvent or other nucleophile upon UV irradiation. Porphyrazines, which are aza-analogs of porphyrins, are known to generate singlet oxygen upon photoexcitation, a property harnessed in photodynamic therapy. mdpi.com Theoretical methods like Density Functional Theory (DFT) are often used to investigate the photophysics and photoreactivity of such molecules, including their potential to generate reactive oxygen species. rsc.org Investigating the photochemical properties of this compound could reveal pathways for light-induced transformations, potentially offering alternative synthetic routes to functionalized pyrazines.
Exploration of Chemical Reactivity and Derivatization
Synthesis of Novel Analogs via Pyrazine (B50134) Ring Modifications
The pyrazine core of 2-Chloro-6-(2-methylpropoxy)pyrazine is amenable to various modifications, allowing for the synthesis of a wide array of novel analogs. These modifications primarily involve the substitution of the chlorine atom and annulation reactions to build fused ring systems.
Substitutions at the Pyrazine Ring
The chlorine atom at the 2-position of the pyrazine ring is an excellent leaving group, making it a prime site for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to creating new carbon-carbon and carbon-nitrogen bonds, thereby introducing significant molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed reactions are powerful tools for forming new bonds at the chloro-substituted position. While a broad range of such reactions are known for chloropyrazines in general, specific applications demonstrate the utility of this compound as a coupling partner. mdpi.combeilstein-journals.org
Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds. rsc.orgnih.gov In a documented example, this compound is subjected to a Buchwald-Hartwig amination reaction. It is coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govgoogle.commdma.chtriazolo[4,3-a]pyridin-7-amine to yield a more complex pyrazine-based scaffold, which serves as a key intermediate in the synthesis of PIM kinase inhibitors. google.com This transformation highlights the compound's utility in medicinal chemistry for creating targeted therapeutic agents. google.comrsc.org
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron compound. masterorganicchemistry.com Although specific examples detailing the use of this compound in Suzuki couplings are not prevalent in readily available literature, the reaction is highly feasible. Research on similar substrates, such as 2-chloropyrazine (B57796), shows efficient coupling with various arylboronic acids under palladium catalysis, suggesting that this compound would be a competent substrate for generating aryl- or heteroaryl-substituted pyrazines. mdpi.comresearchgate.netnih.govnih.gov The general conditions for such a transformation are well-established. masterorganicchemistry.com
The table below illustrates typical conditions for these cross-coupling reactions on related chloropyrazine systems.
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Base | Solvent | Typical Product |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 6-(2-methylpropoxy)pyrazin-2-amine derivative |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-Aryl-6-(2-methylpropoxy)pyrazine |
Annulation Reactions to Form Fused Heterocycles
Annulation reactions, which involve the formation of a new ring fused to an existing one, can transform the this compound scaffold into more complex polycyclic systems. mdma.ch While specific examples starting from this exact compound are sparse, the general reactivity of chloropyrazines can be extrapolated. For instance, functional groups introduced via substitution reactions can subsequently participate in intramolecular cyclizations. If a nucleophilic group is introduced at the 2-position (e.g., an amine with a pendant functional group), it could potentially undergo a cyclization reaction with another part of the molecule or with an externally added reagent to form a fused heterocycle, such as an imidazo[1,2-a]pyrazine (B1224502) or a pyrrolo[1,2-a]pyrazine (B1600676) derivative. mdma.ch The synthesis of such fused systems is of significant interest due to their presence in various biologically active compounds. nih.gov
Functional Group Interconversions of the Pyrazine Core and Side Chains
Beyond modifications at the chloro-position, the existing functional groups of this compound can be interconverted to provide alternative synthetic handles. A key transformation involves the cleavage of the isobutoxy ether.
The ether linkage of the 2-methylpropoxy group can be cleaved using strong acid reagents, most notably boron tribromide (BBr₃). nih.gov This reaction would convert the alkoxy-substituted pyrazine into a hydroxypyrazine derivative, specifically 6-chloro-pyrazin-2-ol. This pyrazinone tautomer is a versatile intermediate in its own right, offering new reaction possibilities at the hydroxyl/carbonyl group, such as O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions. This dealkylation strategy is a common method for unmasking hydroxyl groups in the final stages of a synthesis. nih.govresearchgate.net
Development of this compound as a Synthetic Intermediate
The strategic placement of the chloro and isobutoxy groups makes this compound a valuable intermediate for building more elaborate molecules, particularly in the field of medicinal chemistry.
As a Precursor for Diverse Pyrazine-Based Scaffolds
The primary role of this compound in synthetic chemistry is to act as a foundational building block. Its synthesis is documented in patent literature, where it is prepared from 2,6-dichloropyrazine (B21018) by nucleophilic substitution with 2-methylpropan-1-ol in the presence of a base like sodium hydride. google.com
Once formed, it serves as a key electrophilic partner in cross-coupling reactions. As detailed in the Buchwald-Hartwig amination example (Section 6.1.1), it enables the straightforward introduction of complex amine fragments onto the pyrazine ring. google.com This capacity to be readily coupled with various nucleophiles makes it a versatile precursor for libraries of disubstituted pyrazines, which are a common motif in pharmacologically active compounds. beilstein-journals.orgnih.gov
Role in Multi-Step Total Syntheses
While there are no prominent examples of this compound being used in the total synthesis of a natural product, its application in the synthesis of complex, non-natural molecules of pharmaceutical interest is documented. The synthesis of PIM kinase inhibitors represents a multi-step process that can be considered the "total synthesis" of a designed therapeutic agent. google.com In this context, the pyrazine compound is not merely a simple starting material but a crucial intermediate that allows for the convergent assembly of a complex molecular architecture. Its role is to provide the core pyrazine scaffold onto which other key fragments are strategically attached, demonstrating its importance in the efficient construction of novel and potentially life-saving drugs. nih.govresearchgate.net
Structure Activity Relationship Sar Investigations in Pre Clinical Research Contexts
Structure-Activity Relationships for Molecular Interactions with Biological Macromolecules
The pyrazine (B50134) scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in a variety of interactions with biological macromolecules. nih.gov The unique combination of aromatic character and the presence of two nitrogen heteroatoms allows for a diverse range of binding modes. nih.gov
The interactions of pyrazine-based ligands with protein targets are multifaceted. A systematic analysis of pyrazine derivatives co-crystallized with proteins reveals that hydrogen bonding to the pyrazine nitrogen atom as an acceptor is the most common interaction. nih.gov Additionally, weak hydrogen bonds can form with the pyrazine hydrogen atoms acting as donors. nih.gov
In the case of 2-Chloro-6-(2-methylpropoxy)pyrazine, the two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. The chlorine atom introduces the potential for halogen bonding, an increasingly recognized interaction in drug design that can contribute to binding affinity and selectivity. nih.gov The isobutoxy group can engage in hydrophobic interactions within the binding pocket of a target protein.
The phenomenon of π-stacking, where the aromatic pyrazine ring interacts with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, is another significant contributor to binding affinity. In many instances, the binding of a pyrazine-containing molecule is a composite of several of these interactions, leading to a complex and specific recognition by the target protein. nih.gov
Research on imidazo[1,2-a]pyrazine (B1224502) derivatives as Aurora-A kinase inhibitors has provided detailed insights into their binding interactions. Co-crystallization studies revealed key interactions that guided the design of more potent and selective inhibitors. plu.mxnih.gov This highlights the importance of structure-based design in understanding and optimizing the binding of pyrazine-containing compounds.
The substituents on the pyrazine ring play a crucial role in modulating molecular recognition and specificity. By altering the size, shape, and electronic properties of these substituents, it is possible to fine-tune the binding affinity and selectivity of a compound for its target.
For instance, in a series of 5,6-diaryl-pyrazine-2-amide derivatives developed as CB1 receptor antagonists, modifications to the aryl groups led to compounds with antagonist potencies in the nanomolar range. nih.gov Similarly, for imidazo[1,5-a]pyrazine (B1201761) derivatives acting as dual orexin (B13118510) receptor antagonists, the replacement of a dimethoxyphenyl moiety with substituted imidazoles resulted in potent compounds. nih.gov Further optimization of the phenethyl motif in these derivatives enhanced their potency and brain penetration. nih.gov
These examples underscore the principle that even minor structural changes to the pyrazine core or its substituents can have a profound impact on biological activity, a key consideration in lead optimization.
Pyrazine derivatives are widely used as mechanistic probes in various in vitro biological systems. Their ability to inhibit enzymes and bind to receptors with high affinity and specificity makes them valuable tools for studying biological pathways and validating drug targets.
For example, a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides containing a pyrazine-like core were identified as potent dual Src/Abl kinase inhibitors with significant antiproliferative activity. nih.gov In another study, 2-chloro-3-hydrazinopyrazine derivatives were synthesized and evaluated as acetylcholinesterase inhibitors, with some compounds showing strong inhibitory effects. nih.gov
Furthermore, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine has been identified as a potent and selective 5-HT(2C) receptor agonist, demonstrating the utility of pyrazine derivatives in receptor binding studies. nih.gov The study of such compounds provides a mechanistic basis for their observed biological effects. nih.gov
| Compound Class | Target | Research Context | Key Findings |
| Imidazo[1,2-a]pyrazine derivatives | Aurora-A kinase | Enzyme Inhibition | Structure-based design led to potent and selective inhibitors. plu.mxnih.gov |
| 5,6-diaryl-pyrazine-2-amide derivatives | CB1 Receptor | Receptor Binding | Scaffold hopping and SAR led to potent antagonists. nih.gov |
| 2-chloro-3-hydrazinopyrazine derivatives | Acetylcholinesterase | Enzyme Inhibition | Derivatives showed potent inhibitory activity. nih.gov |
| 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine | 5-HT(2C) Receptor | Receptor Binding | Identified as a potent and selective agonist. nih.gov |
Chemoinformatic Approaches to SAR
Chemoinformatic tools are increasingly being integrated into the drug discovery process to analyze and predict the SAR of chemical compounds, thereby accelerating the identification and optimization of lead candidates.
Both ligand-based and structure-based drug design principles are applied to the development of pyrazine-containing compounds. Ligand-based approaches are utilized when the three-dimensional structure of the target is unknown. These methods rely on the knowledge of other molecules that bind to the biological target of interest.
Structure-based drug design, on the other hand, is employed when the crystal structure of the target protein is available. This approach allows for the rational design of inhibitors based on the architecture of the active site. For example, the co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase provided a structural basis for the design of more selective inhibitors. plu.mxnih.gov Similarly, structure-based design was used to develop piperazine-linked bis-epipodophyllotoxin etoposide (B1684455) analogs as topoisomerase II inhibitors. nih.gov
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework (scaffold) of a known active compound with a different, often isosteric, scaffold to identify novel drug candidates with improved properties. uchicago.edu This approach has been successfully applied to pyrazine derivatives. For instance, a scaffold hopping approach was used to design a novel class of cannabinoid (CB1) receptor antagonists by replacing a central methylpyrazole fragment with a pyrazine ring. nih.gov This led to the discovery of a new series of potent 5,6-diaryl-pyrazine-2-amide derivatives. nih.gov
Lead optimization is a critical phase in drug discovery that focuses on refining the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. criver.com This process often involves a combination of medicinal chemistry, computational modeling, and in vitro and in vivo testing. criver.com The optimization of pyrazole (B372694) sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase involved modifications to improve blood-brain barrier permeability, demonstrating a successful lead optimization campaign. nih.gov Similarly, extensive lead optimization of piperazinyl-pyrimidine analogues as Chikungunya virus inhibitors led to the identification of potent and safe lead compounds. nih.gov
| Strategy | Application Example | Outcome |
| Ligand-Based Design | Development of CB1 receptor antagonists | Identification of potent 5,6-diaryl-pyrazine-2-amide derivatives. nih.gov |
| Structure-Based Design | Design of Aurora-A kinase inhibitors | Generation of potent and selective imidazo[1,2-a]pyrazine inhibitors. plu.mxnih.gov |
| Scaffold Hopping | From methylpyrazole to pyrazine for CB1 antagonists | Discovery of a novel class of potent antagonists. nih.gov |
| Lead Optimization | Piperazinyl-pyrimidine analogues for Chikungunya virus | Identification of potent, safe, and metabolically stable lead compounds. nih.gov |
Advanced Analytical Method Development for Research Applications
Chromatographic Method Development
Chromatography is the cornerstone of separation science, and the development of specific methods for 2-Chloro-6-(2-methylpropoxy)pyrazine is critical for its analysis in different contexts, from reaction mixtures to purification verification.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be the primary choice.
Complex Mixture Analysis: In a research setting, this compound would often be present in a complex matrix, such as a crude reaction mixture containing starting materials, byproducts, and the final product. The optimization of an HPLC method would involve the screening of various stationary phases and mobile phase compositions to achieve adequate separation of all components. A C18 column is a common starting point for many pyrazine (B50134) derivatives. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry detection. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to resolve compounds with a wide range of polarities.
While this compound itself is not chiral, chiral separations would be crucial if chiral derivatives were synthesized from it. In such cases, polysaccharide-based chiral stationary phases (CSPs), like those derived from cellulose (B213188) or amylose, have proven effective for resolving enantiomers of various heterocyclic compounds. The mobile phase for chiral separations can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, depending on the specific CSP and the analytes.
Interactive Table 1: Exemplary HPLC Method Parameters for Pyrazine Derivative Analysis
| Parameter | Condition | Rationale/Applicability |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | General purpose reversed-phase column suitable for many pyrazine derivatives. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive ion mode mass spectrometry and improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | To elute a range of compounds with varying polarities in a complex mixture. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm or 270 nm | Pyrazine rings typically exhibit UV absorbance. |
| Column Temp. | 30-40 °C | To ensure reproducibility and improve peak shape. |
Note: These are representative conditions and would require optimization for the specific analysis of this compound.
Gas Chromatography (GC) for Volatile Product Analysis
Given the potential volatility of this compound and its possible impurities or precursors, Gas Chromatography (GC) is another indispensable analytical tool. GC is particularly well-suited for the analysis of volatile and thermally stable compounds.
The selection of the GC column's stationary phase is critical for achieving the desired separation. For general-purpose analysis of alkylpyrazines, a variety of columns can be employed, ranging from non-polar (e.g., DB-1, a 100% dimethylpolysiloxane phase) to more polar phases (e.g., ZB-WAXplus, a polyethylene (B3416737) glycol phase). The choice depends on the specific separation challenge, particularly when dealing with positional isomers, which can be difficult to distinguish by mass spectrometry alone. In such cases, retention indices (RIs) become a crucial parameter for identification. For the analysis of volatile impurities, a headspace GC technique could be employed to sample the vapor phase above a solid or liquid sample, which is useful for detecting trace levels of volatile organic compounds.
Interactive Table 2: Representative GC Method Parameters for Pyrazine Analysis
| Parameter | Condition | Rationale/Applicability |
| Column | DB-1 or ZB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) | Commonly used non-polar to mid-polar columns for a wide range of volatile compounds, including alkylpyrazines. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temp. | 250 °C | To ensure rapid volatilization of the sample. |
| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min | A typical temperature program to separate compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general quantitation, while MS provides structural information. |
Note: These parameters are illustrative and would need to be optimized for the specific analysis of this compound and its related volatile products.
Hyphenated Techniques for Structural Confirmation and Quantification
To gain a higher degree of confidence in analytical results, chromatographic techniques are often coupled with mass spectrometry, creating powerful hyphenated systems.
LC-MS/MS and GC-MS for Trace Analysis and Metabolite Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for trace-level quantification and structural elucidation. For this compound, LC-MS/MS would be invaluable in a research context, for instance, in identifying potential metabolites in in vitro or in vivo studies. The first mass spectrometer (MS1) would isolate the protonated molecule ([M+H]⁺), and a subsequent fragmentation (Collision-Induced Dissociation, CID) would generate characteristic product ions in the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied analytical technique for the characterization of alkylpyrazines. It combines the separation power of GC with the identification capabilities of MS. For this compound, GC-MS would be used to confirm the identity of the main peak in a chromatogram and to tentatively identify unknown impurities based on their mass spectra and fragmentation patterns. However, it is important to note that mass spectra of many positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging without authentic standards or retention index data.
Preparative Chromatography for Compound Isolation and Purification
In a research setting, it is often necessary to isolate and purify the target compound in larger quantities for further studies. Preparative chromatography is the technique of choice for this purpose. Both preparative HPLC and flash chromatography can be employed.
For preparative HPLC, the conditions developed for analytical HPLC are scaled up. This involves using a larger diameter column packed with a larger particle size stationary phase to accommodate higher sample loads. The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from its impurities.
Flash chromatography is a more rapid and less expensive form of preparative column chromatography. For the purification of pyrazine derivatives, normal-phase flash chromatography using silica (B1680970) gel as the stationary phase and a solvent system such as hexane/ethyl acetate is common. The polarity of the eluent is optimized to achieve good separation between the desired product and impurities. For more polar pyrazines, reversed-phase flash chromatography with a C18-bonded silica stationary phase might be more suitable.
Spectroscopic Techniques for Reaction Monitoring and Process Analytical Technology (PAT) Development
Spectroscopic techniques are powerful tools for real-time reaction monitoring, which is a key aspect of Process Analytical Technology (PAT). PAT aims to improve process understanding and control by making measurements in real-time or near real-time.
For the synthesis of this compound, in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy could be employed to monitor the progress of the reaction. These techniques can track the disappearance of reactant peaks and the appearance of product peaks, providing valuable kinetic and mechanistic information without the need for sampling and offline analysis. For example, the characteristic vibrational frequencies of functional groups in the reactants and products can be monitored over time. The integration of such spectroscopic probes into a reaction vessel allows for continuous monitoring and can be part of a larger automated system for process optimization and control.
Interactive Table 3: Spectroscopic Techniques for Reaction Monitoring
| Technique | Application | Advantages |
| In-situ FTIR | Real-time monitoring of reactant consumption and product formation by tracking characteristic infrared absorption bands. | Provides rich structural information, non-destructive, and can be used in solution. |
| Raman Spectroscopy | Complements FTIR, particularly for symmetric vibrations and bonds that are weakly IR-active. Can be used with fiber-optic probes for remote monitoring. | Less interference from water, can be used with glass reaction vessels. |
| UV-Vis Spectroscopy | Monitoring changes in conjugation and chromophores during the reaction. | Simple, inexpensive, and can be highly sensitive for UV-active compounds. |
Note: The applicability of these techniques would depend on the specific reaction conditions and the spectroscopic properties of the molecules involved in the synthesis of this compound.
Potential Research Applications for 2 Chloro 6 2 Methylpropoxy Pyrazine
While comprehensive research on the specific applications of 2-Chloro-6-(2-methylpropoxy)pyrazine is not extensively documented in publicly available literature, its structural features—a substituted pyrazine (B50134) ring—position it as a candidate for several advanced research fields. The applications of analogous pyrazine derivatives provide a strong basis for exploring its potential.
Future Research Directions and Unexplored Avenues
Addressing Synthetic Challenges and Limitations
While general methods for the synthesis of chloropyrazines and their subsequent functionalization are established, the specific synthesis of 2-Chloro-6-(2-methylpropoxy)pyrazine and its derivatives likely presents unique challenges that warrant dedicated investigation. Future research should focus on:
Developing more efficient and sustainable synthetic routes: Current methods for producing substituted pyrazines can sometimes involve harsh reaction conditions or the use of hazardous reagents. researchgate.net Research into greener synthetic pathways, such as those utilizing flow chemistry or biocatalysis, could lead to more environmentally friendly and cost-effective production methods.
Improving regioselectivity in functionalization: The pyrazine (B50134) ring is electron-deficient, which influences the regioselectivity of subsequent reactions. researchgate.net A key challenge will be to control the position of further substitutions on the pyrazine ring of this compound, enabling the synthesis of a diverse library of derivatives with well-defined structures.
Overcoming challenges in nucleophilic aromatic substitution (SNAr): The chlorine atom in this compound is a prime site for nucleophilic substitution. However, the success and rate of these reactions can be highly dependent on the nucleophile, solvent, and reaction conditions. researchgate.net Systematic studies are needed to understand the scope and limitations of SNAr reactions for this specific substrate, which will be crucial for its elaboration into more complex molecules.
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling its reactivity and designing novel transformations. Future research should aim to:
Elucidate the mechanism of nucleophilic aromatic substitution: While the general mechanism of SNAr on electron-deficient heterocycles is understood to proceed through a Meisenheimer complex, recent studies suggest that concerted mechanisms may also be at play. nih.gov Detailed kinetic and computational studies on the reactions of this compound with various nucleophiles will provide valuable insights into the operative mechanism and allow for more precise reaction control.
Investigate the role of the isobutoxy group: The electron-donating nature of the 2-methylpropoxy group will undoubtedly influence the reactivity of the pyrazine ring and the chlorine atom. Mechanistic studies will be essential to quantify this electronic effect and understand how it modulates the reaction pathways and product distributions in various transformations.
Explore transition-metal-catalyzed cross-coupling reactions: The chlorine atom also serves as a handle for various transition-metal-catalyzed cross-coupling reactions. A deeper mechanistic understanding of these reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, will be critical for expanding the synthetic utility of this compound. nih.gov
Integration of Advanced Computational Methods in Design and Prediction
In silico approaches are powerful tools for accelerating the discovery and development of new functional molecules. For this compound, computational chemistry can play a pivotal role in:
Predicting reactivity and regioselectivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com This can guide the design of synthetic routes and minimize the need for extensive empirical screening of reaction conditions.
Designing novel derivatives with desired properties: Molecular docking and other computational tools can be used to design derivatives of this compound with specific biological activities. mdpi.comresearchgate.net By simulating the interaction of virtual compounds with biological targets, researchers can prioritize the synthesis of molecules with the highest potential for therapeutic efficacy.
Understanding spectroscopic and electronic properties: Computational methods can be used to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound and its derivatives, aiding in their characterization. Furthermore, calculations can provide insights into their electronic properties, which is crucial for their application in materials science.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Predicting reactivity, regioselectivity, and electronic structure. |
| Molecular Docking | Designing derivatives with specific biological activities. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating enzymatic reactions and understanding metabolic pathways. |
| Molecular Dynamics (MD) | Studying the conformational flexibility and interactions of derivatives with biological macromolecules. |
Exploration of New Reactivity Modes and Applications
Beyond the established reactivity of chloropyrazines, there is a vast and unexplored landscape of chemical transformations that could be applied to this compound. Future research should focus on:
C-H functionalization: Direct C-H functionalization of the pyrazine ring would provide a highly atom-economical method for introducing new functional groups. Developing selective C-H activation strategies for this substrate would be a significant advancement.
Photoredox catalysis: The use of visible-light photoredox catalysis could enable novel and previously inaccessible transformations of this compound under mild reaction conditions.
Exploring applications in medicinal chemistry: Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. mdpi.comnih.govmdpi.com Screening this compound and its derivatives for various biological activities could lead to the discovery of new therapeutic agents.
Investigating potential in materials science: Pyrazine-containing polymers and materials have shown promise in optoelectronic applications. rsc.org The unique electronic properties of this compound could be leveraged to develop novel organic semiconductors, dyes, or ligands for functional coordination polymers.
Collaborative Research in Interdisciplinary Fields
The full potential of this compound can only be realized through collaborative efforts that bridge traditional scientific disciplines. Future progress will depend on:
Collaboration between synthetic chemists and computational chemists: A synergistic approach combining experimental synthesis and computational modeling will be crucial for the rational design and efficient synthesis of new derivatives.
Partnerships with biologists and pharmacologists: To explore the therapeutic potential of this compound, collaborations with experts in biology and pharmacology will be essential for biological screening and preclinical development.
Engagement with materials scientists and engineers: The development of novel materials based on this pyrazine derivative will require close collaboration with materials scientists to characterize their physical and electronic properties and with engineers to fabricate and test devices.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-6-(2-methylpropoxy)pyrazine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of the chlorine atom in 2-chloro-6-substituted pyrazine derivatives. For example, reacting 2-chloro-6-aminopyrazine with 2-methylpropoxy groups under reflux conditions in aprotic solvents (e.g., DMF or THF) using a base like K₂CO₃ to deprotonate the alcohol . Catalysts such as EDCI or HOBt may enhance coupling efficiency in multi-step syntheses . Reaction optimization should focus on temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize side products like dehalogenated byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the 2-methylpropoxy group (e.g., δ ~1.0 ppm for isopropyl CH₃ and δ ~3.5–4.0 ppm for OCH₂) and pyrazine ring protons (δ ~8.5–9.5 ppm) .
- IR Spectroscopy : Look for C-O-C stretching (~1100 cm⁻¹) and C-Cl vibrations (~600–700 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with pyrazine ring cleavage .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions compared to other chloro-substituted pyrazines?
- Methodological Answer : The electron-withdrawing chlorine atom activates the pyrazine ring for nucleophilic substitution. Computational studies (e.g., DFT) reveal that the 2-methylpropoxy group’s electron-donating nature slightly reduces the electrophilicity of the adjacent carbon compared to non-alkoxy-substituted analogs . This can be quantified using Fukui indices or molecular electrostatic potential (MEP) maps to predict reactive sites .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different assay systems?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, receptor isoforms). To address this:
- Standardized Assays : Use isogenic cell lines and consistent incubation times .
- Control Experiments : Include reference compounds (e.g., MK 212 for 5-HT2C receptor assays) to validate system-specific responses .
- Meta-Analysis : Pool data from multiple studies to identify trends obscured by assay heterogeneity .
Q. How can computational modeling predict the binding interactions of this compound with CNS-related receptors?
- Methodological Answer : Molecular dynamics (MD) simulations and docking studies using receptors like 5-HT2C or CB1 can map binding modes. For example:
- Docking : Use AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Ser3.36 of 5-HT2C) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess binding free energy (MM-PBSA/GBSA) .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound derivatives targeting multiple receptor types, and how can multivariate analysis address these?
- Methodological Answer : Overlapping receptor affinities (e.g., 5-HT2C vs. CB1) complicate SAR. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
